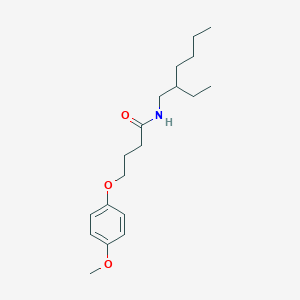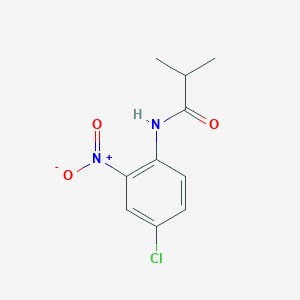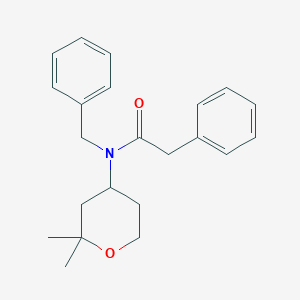
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. When N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide binds to the CB1 receptor, it prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, thereby blocking their effects. This results in a decrease in the activity of the endocannabinoid system, which can have various physiological effects depending on the tissue and organ involved.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has been shown to have various biochemical and physiological effects, depending on the tissue and organ involved. In the central nervous system, it has been shown to decrease pain sensitivity, reduce appetite, and modulate mood. In the cardiovascular system, it has been shown to decrease blood pressure and heart rate. In the gastrointestinal system, it has been shown to decrease gastric acid secretion and increase intestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has several advantages as a research tool, including its high selectivity for the CB1 receptor, its ability to block the effects of endogenous cannabinoids, and its well-established synthesis method. However, it also has several limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide, including the development of more selective CB1 antagonists, the investigation of the role of the endocannabinoid system in various disease states, and the exploration of the potential therapeutic benefits of cannabinoids in the treatment of various diseases. Additionally, the use of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide in combination with other drugs or therapies may provide new insights into the mechanisms underlying the effects of cannabinoids on physiological processes.
Méthodes De Synthèse
The synthesis of N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide involves several steps, starting with the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate. This intermediate is then reacted with 4-methoxyphenol in the presence of a base to form the corresponding phenoxide. The final step involves the reaction of the phenoxide with 4-bromobutyryl chloride to form N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide.
Applications De Recherche Scientifique
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes such as pain, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(2-ethylhexyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-8-16(5-2)15-20-19(21)9-7-14-23-18-12-10-17(22-3)11-13-18/h10-13,16H,4-9,14-15H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLJKGBKFJEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![3-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4980076.png)


![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)